molecular formula C18H21N5O3S B2379762 ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate CAS No. 477868-54-5

ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate

Cat. No. B2379762
CAS RN: 477868-54-5
M. Wt: 387.46
InChI Key: KFUIHFAOGLEHPX-CIAFOILYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., ester, amide, alkane) is also noted, along with any important functional groups .


Synthesis Analysis

The synthesis of an organic compound can often be achieved through various pathways. The chosen pathway depends on factors such as the availability and cost of starting materials, the number of steps, the overall yield, and the environmental impact .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the connectivity of its atoms, and its molecular mass .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions. The conditions under which these reactions occur and the products formed are also studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents. Techniques such as differential scanning calorimetry (DSC) can be used to measure the compound’s melting point and boiling point .

Scientific Research Applications

Mycobacterium Tuberculosis Inhibition

Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a related compound, has been identified as a potent inhibitor of Mycobacterium tuberculosis, showing significant inhibition activity in in vitro assays (Jeankumar et al., 2013).

Antimalarial Activity

A series of 2-(2-hydrazinyl)thiazole derivatives, including a compound structurally similar to ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate, demonstrated significant antimalarial activity in in vitro assays against Plasmodium falciparum (Makam et al., 2014).

Photophysical Investigation

Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), a related compound, was synthesized and its photophysical properties such as transition dipole moment, extinction coefficient, and fluorescence quantum yield were studied. ECPC showed a red shift in absorbance and emission spectrum with increasing polarity of solvents, demonstrating its potential as a probe for critical micelle concentrations of surfactants (Alsharif et al., 2018).

Antibacterial and Antifungal Activity

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine to produce ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, which displayed notable antibacterial and antifungal activities in biological studies (Shafi et al., 2021).

Antimycobacterial Studies

2-(2-Hydrazinyl)thiazole derivatives, structurally similar to the subject compound, were designed and synthesized, showing noticeable inhibitory activity against Mycobacterium tuberculosis in in vitro assays (Makam et al., 2013).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This can involve in vitro studies with purified proteins or in vivo studies with model organisms .

Safety and Hazards

The safety and hazards associated with a compound are usually determined through laboratory testing. This can include testing the compound’s toxicity, flammability, and reactivity. Material Safety Data Sheets (MSDS) are often used to communicate this information .

Future Directions

Future directions could involve further studies to optimize the compound’s synthesis, to explore new reactions, or to investigate its potential uses. If the compound is biologically active, it could be studied as a potential drug .

properties

IUPAC Name

ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-2-26-17(25)14-5-9-23(10-6-14)18-20-11-15(27-18)12-21-22-16(24)13-3-7-19-8-4-13/h3-4,7-8,11-12,14H,2,5-6,9-10H2,1H3,(H,22,24)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUIHFAOGLEHPX-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate

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